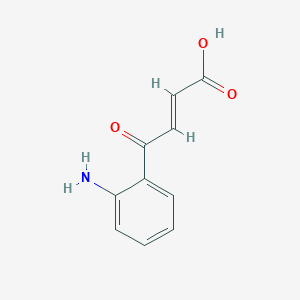
4-(2-Aminophenyl)-4-oxo-2-butenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminobenzoyl)acrylic acid: is a chemical compound with the molecular formula H₂NC₆H₄COCH=CHCO₂H . It is also known by other names such as 3-(o-Aminobenzoyl)acrylic acid and 4-(2-Aminophenyl)-4-oxo-2-butenoic acid . This compound is characterized by the presence of an amino group attached to a benzoyl group, which is further connected to an acrylic acid moiety. It has a molecular weight of 191.18 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminobenzoyl)acrylic acid can be achieved through various methods. One efficient method involves a one-pot synthesis . This method is operationally simple, environmentally friendly, and provides high yields. The reaction typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde under acidic or basic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of 3-(2-Aminobenzoyl)acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Aminobenzoyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(2-Aminobenzoyl)acrylic acid is used as a building block for the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .
Biology and Medicine: It can be used in the development of pharmaceuticals and as a probe in biochemical studies .
Industry: In the industrial sector, 3-(2-Aminobenzoyl)acrylic acid is used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for creating specialized materials with desired properties .
Mécanisme D'action
The mechanism of action of 3-(2-Aminobenzoyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acrylic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Acrylic Acid: A simpler compound with a similar acrylic acid moiety but lacking the benzoyl and amino groups.
2-Aminobenzoic Acid: Contains the amino and benzoyl groups but lacks the acrylic acid moiety.
4-(2-Aminophenyl)-4-oxo-2-butenoic Acid: Another name for 3-(2-Aminobenzoyl)acrylic acid, highlighting its structural features.
Uniqueness: 3-(2-Aminobenzoyl)acrylic acid is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(E)-4-(2-aminophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H9NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-6H,11H2,(H,13,14)/b6-5+ |
Clé InChI |
JDURMNXYFQKLAC-AATRIKPKSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)/C=C/C(=O)O)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



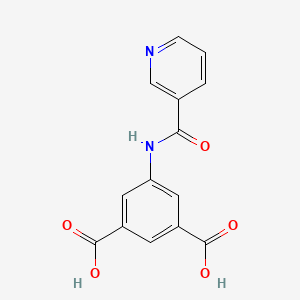
![(6-Methoxybenzo[d]thiazol-2-yl)methanamine](/img/structure/B11761106.png)
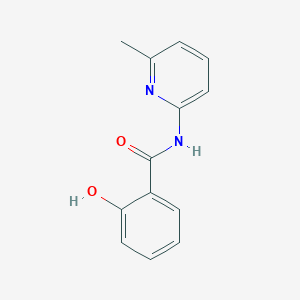
![Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B11761112.png)
![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
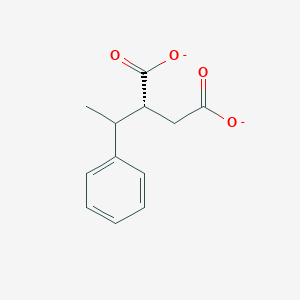
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)
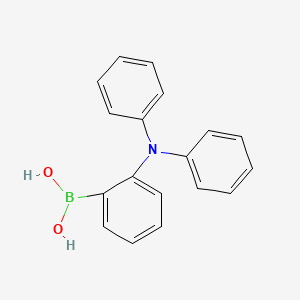
![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
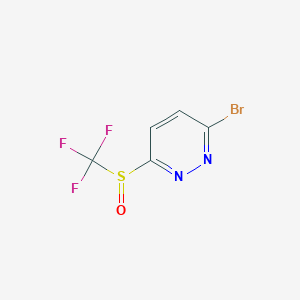
![ethyl (2E)-2-chloro-2-[(5-chloro-2-methylphenyl)hydrazinylidene]acetate](/img/structure/B11761163.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
